molecular formula C15H14Cl2O4S B2384566 (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate CAS No. 2415461-67-3

(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate

Cat. No.: B2384566
CAS No.: 2415461-67-3
M. Wt: 361.23
InChI Key: MEIQATOODRXXJK-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate is a versatile chemical compound with a complex structure. It is used in various scientific research fields, including pharmaceuticals, organic synthesis, and material science. This compound’s unique properties make it valuable for diverse applications.

Safety and Hazards

While the specific safety data sheet for “(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate” is not available, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may be harmful if swallowed and may cause an allergic skin reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate typically involves the reaction of 2,5-dichlorophenol with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinate or thiol compounds, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules in organic synthesis.

    Biology: The compound is used in studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which (2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired pharmacological or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
  • (2,5-Dichlorophenyl) 4-methoxy-2,4-dimethylbenzenesulfonate
  • (2,5-Dichlorophenyl) 5-ethoxy-2,4-dimethylbenzenesulfonate

Uniqueness

(2,5-Dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2,5-dichlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O4S/c1-9-6-10(2)15(8-13(9)20-3)22(18,19)21-14-7-11(16)4-5-12(14)17/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIQATOODRXXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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